molecular formula C7H10N2O2 B8507396 2-(1H-imidazol-2-yl)-2-methyl-propionic acid

2-(1H-imidazol-2-yl)-2-methyl-propionic acid

Cat. No. B8507396
M. Wt: 154.17 g/mol
InChI Key: NPUSYSKUENYRAN-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

3.334 g of 2-(1-benzyl-1H-imidazol-2-yl-2-methyl-propionic acid benzyl ester are hydrogenated at 440 psi in ethanol (50 ml) at 50° C. for 24 hours. The catalyst is removed by filtration over Hyflo and the filtrate is concentrated under reduced pressure to provide the title compound which can be used without further purification.
Name
1-benzyl-1H-imidazol-2-yl-2-methyl-propionic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:25])[C:10]([C:13]1[N:14](CC2C=CC=CC=2)[CH:15]=[CH:16][N:17]=1)([CH3:12])[CH3:11])C1C=CC=CC=1>C(O)C>[NH:14]1[CH:15]=[CH:16][N:17]=[C:13]1[C:10]([CH3:12])([CH3:11])[C:9]([OH:25])=[O:8]

Inputs

Step One
Name
1-benzyl-1H-imidazol-2-yl-2-methyl-propionic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(C)(C)C=1N(C=CN1)CC1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration over Hyflo
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC=C1)C(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.